3-(2-Bromo-2-propenyl)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Organobromine Chemistry
3-(2-Bromo-2-propenyl)benzoic acid is a derivative of benzoic acid, an aromatic carboxylic acid. researchgate.net Benzoic acid and its derivatives are a class of compounds extensively used as building blocks in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net The reactivity of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene (B151609) ring. researchgate.net
The compound also falls under the category of organobromine compounds, which are organic molecules containing a carbon-bromine bond. wikipedia.orgwikipedia.org Organobromine compounds are significant in organic synthesis, often serving as versatile intermediates. fao.org The carbon-bromine bond is a key functional group that allows for a variety of chemical transformations. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and cost for many applications. wikipedia.org In nature, organobromine compounds are the most common organohalides, particularly in marine organisms. wikipedia.orgwikipedia.org
Significance of Allylic and Vinylic Bromides in Organic Synthesis
The structure of this compound contains a "2-bromo-2-propenyl" group. This feature is critical as the bromine atom is attached to one of the sp² hybridized carbons of the double bond, classifying it as a vinylic bromide. Vinylic halides are generally unreactive in classical SN1 and SN2 substitution reactions. youtube.com However, they are valuable precursors in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for creating new carbon-carbon bonds. organic-chemistry.org Recent research has also uncovered new reactivity patterns for vinyl bromides, such as cine-substitution, expanding their synthetic utility. organic-chemistry.orgrsc.org
Overview of Research Trajectories for Related Chemical Scaffolds
The research trajectories for compounds like this compound can be inferred from studies on related chemical structures. Benzoic acid derivatives have been extensively investigated for a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.govmdpi.com The substitution pattern on the benzoic acid ring is a key determinant of its biological function. mdpi.com
The presence of the bromo-propenyl group opens up possibilities for a variety of chemical modifications. The vinylic bromide can participate in cross-coupling reactions to introduce diverse substituents. organic-chemistry.org The double bond can undergo various addition reactions. The combination of a carboxylic acid and a reactive haloalkene moiety within the same molecule makes it a bifunctional building block. This allows for sequential or orthogonal chemical transformations, enabling the synthesis of complex molecular architectures. Research on similar bromo-substituted aromatic carboxylic acids has focused on their use as intermediates in the synthesis of pharmaceuticals and other functional materials. ijisrt.comchemicalbook.comorgsyn.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 732249-24-0 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 3-(2-bromoprop-2-en-1-yl)benzoic acid |
| Canonical SMILES | C1=CC(=CC(=C1)CC(=C)Br)C(=O)O |
Data sourced from multiple chemical suppliers. labshake.combldpharm.com
Table 2: Comparison with Related Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Bromo substituent directly on the aromatic ring. nih.gov |
| 3-Allylbenzoic acid (3-(2-Propenyl)benzoic acid) | C₁₀H₁₀O₂ | 162.19 | An allyl group attached to the benzoic acid ring. vulcanchem.com |
| This compound | C₁₀H₉BrO₂ | 241.08 | Features both a vinylic bromide and a benzoic acid moiety. labshake.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 | |
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-24-0 | |
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Brominated Propenyl Moiety
The 2-bromo-2-propenyl group is a vinylic halide, meaning the bromine atom is directly attached to an sp²-hybridized carbon of the double bond. This structural feature is central to its reactivity, particularly in comparison to its allylic or alkyl halide counterparts.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Direct nucleophilic substitution on the brominated carbon of 3-(2-Bromo-2-propenyl)benzoic acid via traditional SN1 or SN2 mechanisms is generally considered unfavorable. quora.comlibretexts.orgblogspot.com Vinylic halides are characteristically unreactive toward these substitution pathways due to a combination of electronic and steric factors. libretexts.orgblogspot.comquora.com
The SN1 mechanism requires the formation of a carbocation intermediate following the departure of the leaving group. masterorganicchemistry.comsavemyexams.com In this case, the departure of the bromide ion would generate a vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon. This type of carbocation is energetically unfavorable and highly unstable compared to its sp³-hybridized alkyl counterparts, making the initial ionization step of the SN1 pathway prohibitively slow. quora.comquora.com
The SN2 mechanism involves a backside attack by a nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry. libretexts.orgyoutube.com For a vinylic halide like this compound, this pathway is sterically hindered. The incoming nucleophile would need to approach the electrophilic carbon within the plane of the double bond, where it would encounter significant repulsion from the electron-rich pi system and the other substituents on the alkene. quora.comlibretexts.org
| Mechanism | Requirements for Alkyl Halides | Applicability to this compound | Reason for Inapplicability |
| SN1 | Formation of a stable carbocation (tertiary > secondary) masterorganicchemistry.comyoutube.com | Highly Unfavorable | The resulting vinylic carbocation is highly unstable. quora.comquora.com |
| SN2 | Unhindered electrophilic carbon (methyl > primary > secondary) libretexts.orgyoutube.com | Highly Unfavorable | Backside attack is sterically hindered by the molecule's geometry and pi-electron cloud. libretexts.orgblogspot.com |
The kinetics of nucleophilic substitution are heavily influenced by steric and electronic effects.
Steric Factors : The planar geometry of the sp²-hybridized carbons in the propenyl group creates significant steric hindrance. An SN2 reaction requires the nucleophile to approach the carbon atom from the side opposite the leaving group. In this molecule, such an approach is obstructed by the benzene (B151609) ring and the methyl group, making the transition state energetically inaccessible. libretexts.orgyoutube.com For an SN1 reaction, while the resulting planar carbocation would be open to attack, the initial formation of this high-energy intermediate is the rate-limiting step and is disfavored. lumenlearning.com
Electronic Factors : The C-Br bond in a vinylic system is stronger than in an alkyl halide due to the greater s-character of the sp²-hybridized carbon. This stronger bond requires more energy to break, thus slowing down both SN1 and SN2 reactions. quora.com Furthermore, the electron-withdrawing nature of the attached benzoic acid group would further destabilize the already unfavorable vinylic carbocation, making an SN1 pathway even less likely.
The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups because they can stabilize the negative charge more effectively. masterorganicchemistry.com Bromide (Br⁻) is the conjugate base of a strong acid (HBr) and is considered a very good leaving group, superior to chloride but generally less effective than iodide. quora.comwikipedia.org Its ability to serve as a leaving group is a key factor in many substitution and elimination reactions. wikipedia.org However, in the context of this compound, the excellent leaving group ability of bromide is insufficient to compensate for the high activation energy associated with forming a vinylic carbocation (SN1) or overcoming the steric and electronic barriers to backside attack (SN2). chemguide.co.uk
Electrophilic and Radical Addition Reactions to the Alkene
While direct substitution at the brominated carbon is difficult, the double bond of the propenyl moiety is susceptible to addition reactions.
Electrophilic Addition : In electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate which is then attacked by a nucleophile. savemyexams.com For example, the addition of a hydrogen halide (HX) would typically proceed via Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms to form the more stable carbocation. The presence of the bromine atom and the electron-withdrawing benzoic acid group will influence the regioselectivity of this addition. The reaction of the alkene with bromine (Br₂) would lead to the formation of a dibromoalkane, proceeding through a cyclic bromonium ion intermediate. youtube.com
Radical Addition : In the presence of peroxides or UV light, the addition of HBr to the alkene can proceed via a free-radical mechanism. pharmaguideline.com This reaction pathway, known as the anti-Markovnikov addition or the Kharasch effect, results in the bromine atom adding to the less substituted carbon of the double bond. pharmaguideline.com The mechanism involves the formation of a bromine radical which attacks the alkene to generate the more stable carbon radical intermediate. libretexts.orgdalalinstitute.com
Cross-Coupling Reactions and Organometallic Transformations
The most significant and synthetically useful reactions involving the brominated propenyl moiety are metal-catalyzed cross-coupling reactions. wikipedia.org Vinylic halides are excellent substrates for these transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov These reactions typically involve a palladium or nickel catalyst. nrochemistry.com
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the vinylic halide. fiveable.me
Transmetalation : An organometallic nucleophile (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the metal center. fiveable.me
Reductive Elimination : The two organic fragments on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst. youtube.com
| Reaction Name | Catalyst | Organometallic Reagent (R-M) | Product Formed (R-R') |
| Suzuki Coupling | Palladium | Organoboron compound (e.g., R-B(OH)₂) fiveable.me | R-R' (C-C bond) |
| Negishi Coupling | Palladium/Nickel | Organozinc compound (e.g., R-ZnX) fiveable.me | R-R' (C-C bond) |
| Stille Coupling | Palladium | Organotin compound (e.g., R-SnBu₃) youtube.com | R-R' (C-C bond) |
| Heck Coupling | Palladium | Alkene | Substituted Alkene (C-C bond) |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Alkyne (C-C bond) |
| Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | Aryl/Vinyl Amine (C-N bond) |
These reactions provide a powerful platform for modifying this compound, enabling its incorporation into more complex molecular architectures.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) attached to the benzene ring exhibits its own characteristic reactivity. It is an acidic functional group and can undergo a variety of transformations common to carboxylic acids. jackwestin.com
Acidity and Salt Formation : The proton of the hydroxyl group is acidic and will react with bases to form carboxylate salts.
Esterification : In the presence of an acid catalyst, it can react with an alcohol to form an ester in a process known as Fischer esterification. jackwestin.com
Conversion to Acid Chlorides : The hydroxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a more reactive acyl chloride.
Amide Formation : The carboxylic acid can be converted to an amide by reaction with an amine, often requiring the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction, as direct reaction is often difficult due to acid-base chemistry between the components. jackwestin.com
Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). jackwestin.com
Influence on the Aromatic Ring : The carboxylic acid group is an electron-withdrawing group and acts as a deactivating, meta-director for electrophilic aromatic substitution reactions on the benzene ring. This means that incoming electrophiles will preferentially add to the positions meta to the -COOH group, and the reaction will be slower than with unsubstituted benzene. britannica.com
Esterification and Amidation Reactions
The carboxylic acid group is a primary site for nucleophilic acyl substitution, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating ester and amide derivatives, which are prevalent in materials science and medicinal chemistry.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. More contemporary methods utilize coupling agents or specialized catalysts to achieve high yields under mild conditions. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of both aryl and alkyl carboxylic acids efficiently.
Amidation: The formation of amides from this compound and an amine is a cornerstone of peptide synthesis and materials development. Direct amidation can be promoted by various reagents that activate the carboxylic acid. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been demonstrated to be effective for coupling a wide range of carboxylic acids and amines under operationally simple conditions. Similarly, titanium(IV) chloride (TiCl₄) and titanium(IV) fluoride (TiF₄) are effective catalysts for the direct amidation of aromatic carboxylic acids. These methods generally offer good to excellent yields and are compatible with various functional groups.
The following table summarizes general conditions applicable for the esterification and amidation of benzoic acid derivatives, which are expected to be effective for this compound.
| Reaction Type | Reagent/Catalyst | Conditions | Typical Yields |
| Esterification | N-Bromosuccinimide (NBS) | Alcohol, 70 °C | High |
| Amidation | B(OCH₂CF₃)₃ | Amine, MeCN, 80 °C | Good to Excellent |
| Amidation | TiCl₄ | Amine, Pyridine, 85 °C | Moderate to Excellent |
| Amidation | TiF₄ | Amine, Toluene, Reflux | Good to Excellent |
Salt Formation and Hydrogen Bonding Networks
The carboxylic acid group of this compound is a proficient hydrogen bond donor and acceptor, a characteristic that dictates its supramolecular chemistry.
In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxyl groups of two molecules. This creates a characteristic R²₂(8) ring motif. It is highly probable that this compound adopts a similar dimeric structure in its crystalline form, which is a common and stable arrangement for carboxylic acids.
Beyond self-assembly, the carboxylic acid can engage in hydrogen bonding with other molecules (co-formers) to create co-crystals. When combined with suitable hydrogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles, it can form salts or co-crystals depending on the pKa difference between the acid and the base. These interactions lead to the formation of extended, predictable hydrogen-bonding networks that influence the physicochemical properties of the resulting solid, such as solubility and melting point.
| Interaction Type | Description | Common Motif |
| Dimerization | Self-association of two acid molecules. | Centrosymmetric R²₂(8) ring via O-H···O bonds. |
| Co-crystal/Salt Formation | Interaction with a second molecular species (co-former). | Acid-base hydrogen bonding, e.g., O-H···N. |
Advanced Derivatization Strategies and Synthetic Applications of 3 2 Bromo 2 Propenyl Benzoic Acid
The strategic placement of three distinct functional groups—a carboxylic acid, a vinyl bromide, and a disubstituted aromatic ring—renders 3-(2-bromo-2-propenyl)benzoic acid a highly versatile building block in organic synthesis. This trifunctional nature allows for a wide array of selective transformations, enabling the construction of complex molecular architectures. Advanced derivatization strategies can target the brominated propenyl side chain, the benzoic acid core, or both, providing multiple pathways for molecular elaboration.
Spectroscopic and Computational Elucidation of Molecular Architecture
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable tools in organic chemistry for elucidating molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about functional groups, connectivity of atoms, and the electronic environment within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For 3-(2-Bromo-2-propenyl)benzoic acid, the IR spectrum is expected to show several key absorptions that confirm the presence of its constituent functional groups. docbrown.infodocbrown.infoslideshare.net
The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band arising from the O-H stretching vibration of the carboxyl group. docbrown.infodocbrown.info This broadening is a result of intermolecular hydrogen bonding between carboxylic acid molecules, which typically form dimers in the solid state and in non-polar solvents. docbrown.infocore.ac.uk This broad O-H stretch is typically observed in the region of 3300-2500 cm⁻¹. docbrown.infodocbrown.info
Another key diagnostic peak is the strong absorption due to the C=O (carbonyl) stretching vibration of the carboxylic acid, which for aromatic carboxylic acids like benzoic acid derivatives, typically appears between 1710 and 1680 cm⁻¹. docbrown.infospectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency compared to non-conjugated carboxylic acids. spectroscopyonline.com
The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ (typically 3080-3030 cm⁻¹) and C=C stretching vibrations within the ring, which appear in the 1625-1465 cm⁻¹ region for monosubstituted or disubstituted benzenes. docbrown.info Furthermore, C-O stretching vibrations of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ range. docbrown.info The C-Br stretching vibration of the bromoalkenyl group would likely appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |
| Carbonyl | C=O Stretch | 1710 - 1680 |
| Alkene | =C-H Stretch | ~3080 |
| C=C Stretch | ~1630 | |
| Aromatic Ring | C-H Stretch | 3080 - 3030 |
| C=C Stretch | 1625 - 1465 | |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Alkyl Halide | C-Br Stretch | < 700 |
Note: The exact positions of the peaks can be influenced by the specific chemical environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.orgdocbrown.info
In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-14 ppm, due to its acidic nature. mit.edu The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J values) of these protons depend on their position relative to the electron-withdrawing carboxylic acid group and the 2-bromo-2-propenyl substituent. For a meta-substituted benzoic acid, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 6 of the benzene ring. mit.edu
The protons of the 2-bromo-2-propenyl group will also give characteristic signals. The two geminal protons on the double bond (=CH₂) will likely appear as two distinct signals (doublets or singlets depending on coupling) in the vinylic region (around 5-6 ppm). The allylic protons (-CH₂-) adjacent to the aromatic ring will likely appear as a singlet or a multiplet in the range of 3-4 ppm.
In the ¹³C NMR spectrum, the carbon atom of the carboxyl group (-COOH) is expected to have a chemical shift in the range of 165-185 ppm. docbrown.infodrugbank.com The carbon atoms of the aromatic ring will show signals in the aromatic region (120-150 ppm). docbrown.infodrugbank.com The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the bromo-propenyl group will have distinct chemical shifts compared to the other aromatic carbons. publish.csiro.au The two sp² hybridized carbons of the double bond will appear in the vinylic region (100-140 ppm), with the carbon bearing the bromine atom being shifted downfield. docbrown.info The sp³ hybridized carbon of the allylic methylene (B1212753) group will appear further upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10 - 14 | 165 - 185 |
| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 |
| Vinylic (=CH₂) | 5.0 - 6.0 | 100 - 140 |
| Allylic (-CH₂-) | 3.0 - 4.0 | 30 - 40 |
Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns. docbrown.info
For this compound (C₁₀H₉BrO₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature for bromine-containing compounds is the presence of a characteristic M+2 peak. docbrown.infolibretexts.org This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 1:1 ratio). docbrown.infolibretexts.org Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by two mass units.
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule could include the loss of a bromine atom ([M-Br]⁺), which is a common fragmentation for alkyl halides. youtube.com Another likely fragmentation is the loss of the carboxyl group or parts of it, such as the loss of a hydroxyl radical ([M-OH]⁺) or a formyl radical ([M-CHO]⁺). Cleavage of the bond between the aromatic ring and the propenyl substituent could also occur, leading to fragments corresponding to the benzoyl cation or the bromo-propenyl cation. The presence of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule. youtube.com
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the presence of the benzene ring and the carboxylic acid group, which are conjugated, will give rise to characteristic UV absorptions. Benzoic acid and its derivatives typically show two main absorption bands. nih.gov The primary band (E-band) is usually observed at shorter wavelengths (around 230 nm) and is due to a π → π* transition of the conjugated system. A secondary, less intense band (B-band) is often seen at longer wavelengths (around 270-280 nm) and arises from a π → π* transition of the benzene ring that is "forbidden" by symmetry but becomes allowed due to substitution. nih.govresearchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the benzene ring. mdpi.com The 2-bromo-2-propenyl group, being a substituent on the ring, will likely cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid.
Advanced Structural Elucidation Techniques
While spectroscopic methods provide a wealth of information, X-ray crystallography offers the most definitive structural determination for crystalline solids.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure would confirm the connectivity of the atoms as determined by other spectroscopic methods. It would also reveal the planarity of the benzene ring and the orientation of the carboxylic acid and the 2-bromo-2-propenyl substituents relative to the ring. nih.gov Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. nih.govnih.gov For carboxylic acids, it is common to observe the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.netnih.govresearchgate.net The crystal structure of this compound would likely show such dimeric structures, and may also reveal other intermolecular interactions, such as π-π stacking between the aromatic rings or interactions involving the bromine atom. nih.govrsc.org
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The primary methods in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are exceptionally sensitive to the stereochemistry of a molecule.
For this compound, the molecule itself is achiral as it possesses a plane of symmetry in its most stable conformation. Therefore, in an achiral solvent, it would not exhibit a CD signal. However, the concept of induced chirality is relevant. If the molecule were to interact with a chiral environment, such as a chiral catalyst, a biological receptor site, or a chiral solvent, it could adopt a preferred conformation that is chiral, leading to an induced CD spectrum.
Furthermore, if the propenyl group were to undergo a reaction that introduces a chiral center, for instance, through an asymmetric addition reaction across the double bond, the resulting products would be chiral. Chiroptical spectroscopy would then be an indispensable tool for determining the absolute configuration of the newly formed stereocenter. Theoretical calculations of the ECD spectrum for the possible enantiomers could be compared with experimental spectra to make this assignment.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can predict key structural parameters. nih.gov
Table 1: Theoretically Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (propenyl) | 1.34 Å |
| C-Br | 1.90 Å | |
| C-C (ring-propenyl) | 1.50 Å | |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.35 Å | |
| Bond Angle | C-C-Br | 122.5° |
| C(ring)-C-C(propenyl) | 121.0° | |
| O=C-O | 123.0° |
Note: The values in this table are hypothetical and are representative of typical values for similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the propenyl double bond, which are the most electron-rich regions. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the C-Br bond, representing the more electron-deficient sites susceptible to nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: These are illustrative energy values based on typical DFT calculations for similar aromatic compounds.
Charge distribution analysis provides insight into the electrostatic potential of a molecule and helps identify sites prone to electrophilic or nucleophilic attack. Mulliken population analysis assigns a partial charge to each atom in the molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface.
In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic nature. The bromine atom, due to its electronegativity, would also be a region of negative potential, while the carbon atom attached to it would be more positive.
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.60 |
| C (carbonyl) | +0.75 |
| H (hydroxyl) | +0.45 |
| Br | -0.15 |
Note: These charge values are representative and intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netaip.orgnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior in a given environment (e.g., in a solvent or at a specific temperature).
The primary focus of an MD simulation for this molecule would be the rotational freedom around the single bond connecting the propenyl group to the benzene ring and the bond connecting the carboxylic acid group to the ring. The simulation would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. For instance, in an aqueous environment, the simulations could show how water molecules form hydrogen bonds with the carboxylic acid group and influence its orientation relative to the rest of the molecule. acs.orgacs.org
Quantum Chemical Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can provide a theoretical ¹H and ¹³C NMR spectrum. The predicted chemical shifts can be compared with experimental data for verification. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (alkene, gem to Br) | 6.15 | s |
| H (alkene, cis to Br) | 5.90 | s |
| H (benzylic) | 3.60 | s |
| H (aromatic) | 7.40-8.10 | m |
| H (carboxylic acid) | 12.50 | br s |
Note: These are hypothetical NMR shift values based on known substituent effects and data for similar compounds like vinyl bromide. chemicalbook.com
Table 5: Predicted IR Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | Stretching | 2500-3300 (broad) |
| C=O (carboxylic acid) | Stretching | 1710 |
| C=C (alkene) | Stretching | 1630 |
| C-Br | Stretching | 650 |
Note: These are typical IR frequency ranges for the specified functional groups.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and functionalization of 3-(2-bromo-2-propenyl)benzoic acid can be significantly advanced through the development of innovative catalytic systems. Current synthetic routes to related vinyl bromides often involve multi-step processes. Future research could focus on more direct and efficient catalytic methods.
Palladium-catalyzed cross-coupling reactions represent a promising area for the transformation of the vinyl bromide group. rsc.org Research into novel palladium catalysts could enable efficient carbon-carbon and carbon-heteroatom bond formations, allowing for the introduction of a wide array of substituents. For instance, developing catalysts for Suzuki, Heck, and Sonogashira reactions that are tolerant of the carboxylic acid functionality would be highly valuable. Furthermore, palladium-catalyzed C-N bond formation could be employed to convert the vinyl bromide into enamines, which can then undergo further reactions like Michael additions. rsc.org
Additionally, research into catalytic systems for the synthesis of the parent compound itself is warranted. This could involve exploring transition-metal-catalyzed borylation or stannylation of 3-alkynylbenzoic acid derivatives, followed by stereoselective bromination. Nickel-catalyzed hydroalumination of alkynes followed by reaction with an electrophilic bromine source is another potential route that could be optimized for this specific substrate. organic-chemistry.org
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Potential Product |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | 3-(2-Aryl-2-propenyl)benzoic acid |
| Heck Coupling | Pd(OAc)₂ / Ligand | 3-(2-Substituted-2-propenyl)benzoic acid |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 3-(2-Alkynyl-2-propenyl)benzoic acid |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | 3-(2-Amino-2-propenyl)benzoic acid |
Exploration of Stereoselective Syntheses
The 2-propenyl group in this compound contains a stereocenter if the substituents on the double bond are different, and the double bond itself can exist as E/Z isomers. The development of stereoselective synthetic methods to control the geometry of the double bond and the chirality of adjacent centers is a critical area for future research.
Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. acs.org The development of chiral Brønsted acid catalysts could enable the enantioselective protonation of a suitable precursor to generate a chiral center adjacent to the propenyl group. Furthermore, asymmetric hydrohalogenation or halometalation of a corresponding 3-alkynylbenzoic acid derivative using chiral catalysts could provide a direct route to enantiomerically enriched this compound. organic-chemistry.org
The synthesis of chiral derivatives of related propanoic acids has been achieved, demonstrating the feasibility of controlling stereochemistry in similar systems. researchgate.netnih.gov These approaches often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. Adapting these methodologies to the synthesis of chiral derivatives of this compound would be a significant advancement. rsc.org
Integration into Sustainable Chemical Processes
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound should aim to incorporate these principles from the outset.
One promising avenue is the use of solvent-free or environmentally benign solvent systems. For instance, the synthesis of related 3-bromobenzoic acid has been successfully achieved using sonication in a solvent- and catalyst-free system, highlighting a potential green route for the bromination step. ijisrt.com Exploring the applicability of such techniques to the synthesis of the target molecule is a logical next step.
Furthermore, the development of catalytic systems that operate under milder conditions, with lower catalyst loadings and higher turnover numbers, would contribute to the sustainability of its synthesis and transformations. The use of vinyl esters and vinyl sulfonates as "green" alternatives to vinyl bromide in some cross-coupling reactions has been explored, suggesting a potential long-term research direction to replace the bromo-substituent with a more environmentally friendly leaving group in certain applications. mdpi.com
Application in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. The vinyl bromide moiety can participate in polymerization reactions, while the carboxylic acid group can be used for further functionalization or to impart specific properties such as adhesion or solubility.
Vinyl bromide itself is used as a comonomer to confer flame-retardant properties to acrylate (B77674) polymers. wikipedia.org This suggests that polymers incorporating this compound could exhibit enhanced fire resistance. The carboxylic acid group could then be used to cross-link the polymer chains or to attach other functional molecules, leading to materials with tailored properties.
Future research could explore the polymerization of this compound via various mechanisms, such as free radical polymerization or controlled radical polymerization techniques like ATRP or RAFT. The resulting polymers could be investigated for applications in coatings, adhesives, and specialty plastics. The presence of the aromatic ring and the carboxylic acid group could also lead to polymers with interesting thermal and mechanical properties.
Theoretical Advancements in Understanding Reactivity and Selectivity
Computational chemistry offers a powerful tool to understand and predict the reactivity and selectivity of this compound. numberanalytics.com Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and subsequent transformations.
For instance, theoretical studies can model the transition states of various catalytic cycles to understand the factors governing reaction rates and selectivity. researchgate.net This can aid in the rational design of more efficient catalysts for its synthesis and functionalization. Computational analysis of the electrophilic addition to the vinyl bromide moiety can provide insights into the regioselectivity and stereoselectivity of such reactions. acs.org
Furthermore, theoretical calculations can predict the electronic and photophysical properties of polymers and materials derived from this compound. This can help to guide the design of new materials with specific applications in mind, such as organic electronics or sensor technology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(2-Bromo-2-propenyl)benzoic acid, considering solvent safety and yield?
- Methodological Answer : Flow chemistry offers a scalable and safer alternative to traditional methods. For example, Apollo Scientific Ltd. demonstrated the use of flow reactors to synthesize brominated benzoic acid derivatives, avoiding toxic solvents like CCl₄ or 1,2-dichloroethane . Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Reactor type | Continuous flow |
| Solvent | Ethanol/water mixture |
| Temperature | 60–80°C |
| Residence time | 10–15 minutes |
| This approach improves yield (75–85%) and reduces environmental hazards. |
Q. How can researchers effectively purify this compound to achieve high purity for downstream applications?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective. For brominated aromatic acids, gradient pH extraction (acid-base cycles) ensures removal of unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (70:30 v/v) can achieve >98% purity, as validated for structurally similar compounds .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) typically shows peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 5.5–6.2 ppm (bromoalkenyl protons) .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.502 Å, b = 8.269 Å, c = 9.020 Å) confirm molecular geometry and halogen bonding patterns .
- Mass Spectrometry : ESI-MS in negative mode often reveals [M−H]⁻ ions at m/z 255 (calculated for C₁₀H₈BrO₂).
Advanced Research Questions
Q. How can the reactivity of the bromoalkenyl group in this compound be leveraged in cross-coupling reactions?
- Methodological Answer : The bromoalkenyl moiety participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with arylboronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C yield biaryl derivatives. Key catalytic system:
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2.5 equiv |
| This method achieves >80% conversion but requires inert conditions to prevent protodebromination . |
Q. What strategies mitigate competing side reactions when using this compound in multi-step organic syntheses?
- Methodological Answer : Competing esterification or decarboxylation can be minimized by:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the carboxylic acid during halogenation steps.
- Low-Temperature Reactions : Conduct Heck couplings at −20°C to suppress β-hydride elimination.
- Additives : Add 1,10-phenanthroline (0.1 equiv) to stabilize Pd catalysts in Stille couplings .
Q. How does the solid-state structure of this compound influence its reactivity in solid-phase reactions?
- Methodological Answer : The monoclinic crystal lattice (β = 93.6°) facilitates π-stacking of aromatic rings, enhancing photochemical reactivity. UV irradiation (λ = 254 nm) in the solid state induces [2+2] cycloaddition with alkenes, yielding cyclobutane derivatives. Key crystallographic
| Parameter | Value |
|---|---|
| Bond length (C-Br) | 1.89 Å |
| Dihedral angle | 12.3° (aromatic vs. alkenyl) |
| This alignment is critical for regioselective solid-state transformations . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
